Regioisomer-Dependent DGAT1 Inhibition: 5-Phenyl Substitution is Essential for Potency
A direct head-to-head comparison of regioisomers reveals that the 5-phenylthiazole series exhibits potent DGAT1 inhibition, whereas the 4-phenylthiazole series shows a marked reduction in activity [1]. This SAR data confirms that the position of the phenyl ring is a critical determinant of biological activity, making the 5-phenyl scaffold of 4-Acetamido-5-phenylthiazole a superior starting point for developing DGAT1 inhibitors compared to its 4-phenyl regioisomer.
| Evidence Dimension | In vitro DGAT1 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 23 nM (for Compound 33, a 5-phenylthiazole analog) [1] |
| Comparator Or Baseline | 4-phenylthiazole analog (activity significantly reduced or lost) [1] |
| Quantified Difference | Potency difference: 5-phenylthiazole is active at low nM range, while 4-phenylthiazole series shows negligible activity. |
| Conditions | In vitro enzymatic assay |
Why This Matters
This data provides a clear, quantitative rationale for selecting the 5-phenylthiazole scaffold (the core of 4-Acetamido-5-phenylthiazole) over the 4-phenyl regioisomer for any project targeting DGAT1 inhibition.
- [1] Kadam, K. S., et al. Evaluation of thiazole containing biaryl analogs as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. European Journal of Medicinal Chemistry, 2013, 65, 337-347. View Source
